molecular formula C13H17N3O2S B3865527 N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide

N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide

Cat. No.: B3865527
M. Wt: 279.36 g/mol
InChI Key: VWUDTCWSTHURQA-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide is a compound that features an imidazole ring, a propyl chain, and a phenylmethanesulfonamide group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-imidazol-1-ylpropylamine with phenylmethanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of the corresponding amine derivatives .

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. These interactions can disrupt metabolic pathways and cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide is unique due to the presence of both the imidazole ring and the phenylmethanesulfonamide group. This combination allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-19(18,11-13-5-2-1-3-6-13)15-7-4-9-16-10-8-14-12-16/h1-3,5-6,8,10,12,15H,4,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUDTCWSTHURQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-imidazol-1-ylpropyl)-1-phenylmethanesulfonamide

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